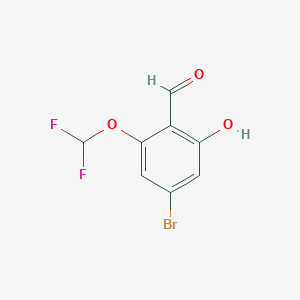
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O3. This compound is characterized by the presence of bromine, difluoromethoxy, and hydroxy functional groups attached to a benzaldehyde core. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde typically involves multiple steps:
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxylation often involves the use of difluoromethyl ether in the presence of a base. Hydroxylation can be carried out using hydroxylating agents like hydrogen peroxide or sodium hydroxide. Finally, formylation can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Major Products
Oxidation: 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzoic acid.
Reduction: 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like bromine and difluoromethoxy can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzaldehyde core.
4-Bromo-2,5-difluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
4-Bromo-2,5-difluorobenzaldehyde: Similar in structure but without the hydroxy group.
Uniqueness
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties
Properties
Molecular Formula |
C8H5BrF2O3 |
|---|---|
Molecular Weight |
267.02 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-6(13)5(3-12)7(2-4)14-8(10)11/h1-3,8,13H |
InChI Key |
JLLIHSZHXKQGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


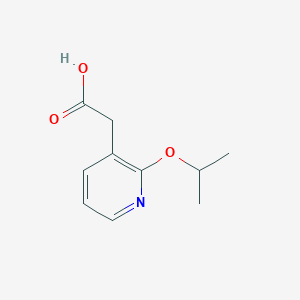
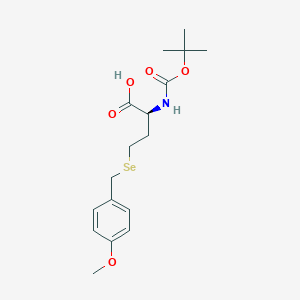
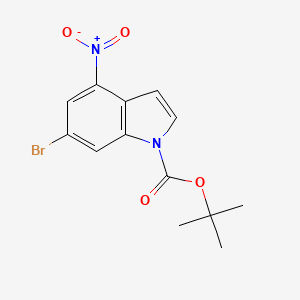

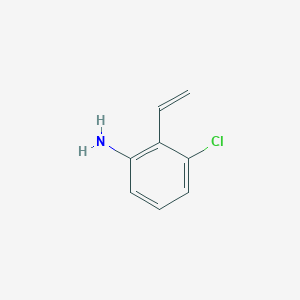
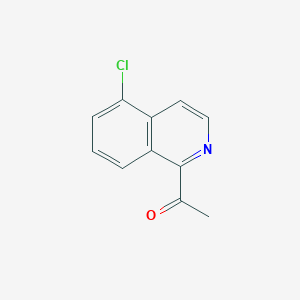
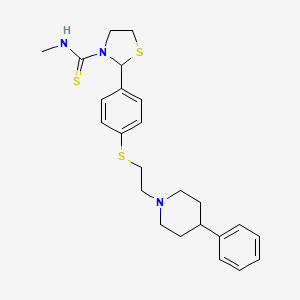
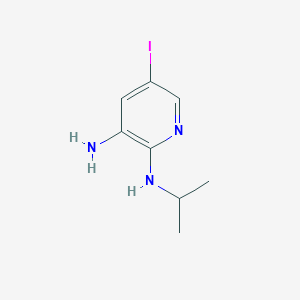
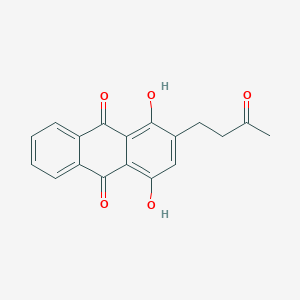
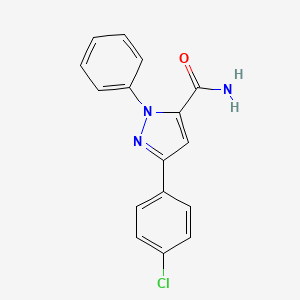



![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)
